8-Chloroinosine
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Overview
Description
Mechanism of Action
- Apoptosis Induction : The compound triggers programmed cell death (apoptosis) in cancer cells, contributing to tumor regression .
- Downstream Effects : Altered purine metabolism impacts cell proliferation, survival, and overall tumor growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
8-Chloroinosine can be synthesized through various synthetic routes. One common method involves the chlorination of inosine using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Chloroinosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 8-chloroxanthine.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloroinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.
Biology: It serves as a tool to study nucleoside metabolism and its effects on cellular processes.
Comparison with Similar Compounds
8-Chloroinosine is unique compared to other similar compounds due to its specific substitution at the 8th position of inosine with chlorine. Similar compounds include:
8-Chloroadenosine: Another purine nucleoside analogue with similar antitumor activity.
8-Chloro-5’-AMP: A phosphorylated form of this compound.
8-Chloro-5’-ADP: Another phosphorylated derivative.
8-Chloro-5’-ATP: A triphosphate form of this compound.
These compounds share similar properties but differ in their specific molecular structures and biological activities.
Properties
IUPAC Name |
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMUQKCJYNROP-UUOKFMHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 8-chloroinosine in the context of 8-Cl-cAMP's effects on cell growth?
A: Research suggests that this compound is a product of 8-chloroadenosine deamination by the enzyme adenosine deaminase (ADA). Studies have demonstrated that ADA can completely prevent the growth inhibitory effect of both 8-Cl-cAMP and 8-chloroadenosine on mouse lung epithelial cells. [] This suggests that 8-chloroadenosine, not this compound, is the active metabolite responsible for the observed growth inhibition. [, ] Essentially, this compound is considered an inactive byproduct in the metabolic pathway.
Q2: How does 8-chloroadenosine, the precursor to this compound, exert its effects on cell growth and protein kinase A (PKA)?
A: 8-chloroadenosine, formed from the breakdown of 8-Cl-cAMP, demonstrates significant growth inhibitory effects on various cell lines, including human glioma cells and mouse lung epithelial cells. [, ] This effect appears to be independent of intracellular cyclic AMP (cAMP) levels, indicating a mechanism distinct from typical cAMP-mediated pathways. [, ] Interestingly, 8-chloroadenosine specifically targets PKA type I (PKA I) by decreasing the protein levels of its regulatory (RI) and catalytic (C) subunits. Furthermore, it impacts PKA subunit mRNA expression, leading to decreased Cα mRNA and increased RIIα mRNA, while RIα mRNA levels remain unchanged. [] This selective downregulation of PKA I is thought to contribute to the growth inhibitory effects of 8-chloroadenosine.
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